molecular formula C11H17F2NO3 B8036297 Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate

Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate

Cat. No.: B8036297
M. Wt: 249.25 g/mol
InChI Key: HRVYYOQPQLCSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde proton : A singlet at δ 9.85 ppm (1H, -CHO).
    • Piperidine protons :
      • δ 4.15–3.95 ppm (m, 2H, H-2 and H-6).
      • δ 3.30–3.10 ppm (m, 2H, H-5).
    • tert-Butyl group : A singlet at δ 1.45 ppm (9H, C(CH₃)₃) .
  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde carbon : δ 194.2 ppm (-CHO).
    • Boc carbonyl : δ 154.8 ppm (C=O).
    • Fluorinated carbons : δ 108.5 ppm (dd, J = 240 Hz, C-3).
    • tert-Butyl carbons : δ 28.1 ppm (C(CH₃)₃) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • ν(C=O) : 1720 cm⁻¹ (ester carbonyl), 1705 cm⁻¹ (aldehyde carbonyl).
  • ν(C-F) : 1120–1100 cm⁻¹ (stretching vibrations).
  • ν(C-H) : 2820 cm⁻¹ and 2720 cm⁻¹ (aldehyde C-H stretch) .

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : [M+H]⁺ at m/z 254.1 (calculated 253.24).
  • Fragmentation patterns :
    • Loss of tert-butyl group (-56 Da) at m/z 198.1.
    • Cleavage of the formyl group (-28 Da) at m/z 170.1 .

Comparative Analysis with Related Piperidine Carboxylates

The structural and electronic features of this compound distinguish it from analogous piperidine derivatives:

Compound Molecular Formula Key Substituents Notable Properties
Target compound C₁₁H₁₅F₂NO₃ 3,3-difluoro, 4-formyl High electrophilicity at C-4; Boc-protected
tert-Butyl 3,3-difluoro-4-oxo- C₁₀H₁₅F₂NO₃ 3,3-difluoro, 4-oxo Ketone at C-4; reduced reactivity
tert-Butyl 4-propionyl- C₁₃H₂₃NO₃ 4-propionyl Extended acyl chain; lipophilic
tert-Butyl 4-hydroxymethyl- C₁₁H₁₉F₂NO₃ 4-hydroxymethyl Polar hydroxyl group; prone to oxidation

Key observations :

  • The formyl group enhances electrophilicity at C-4, enabling nucleophilic additions (e.g., Grignard reactions) absent in oxo or hydroxymethyl analogs .
  • Fluorine atoms at C-3 increase ring rigidity and metabolic stability compared to non-fluorinated derivatives .
  • The Boc group provides steric shielding for the nitrogen atom, preventing undesired side reactions during synthetic modifications .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVYYOQPQLCSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dess-Martin Periodinane-Mediated Oxidation

In a representative procedure, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10.00 mmol) is dissolved in dry dichloromethane (50 mL) under inert nitrogen atmosphere. A 15% solution of Dess-Martin periodinane (24.00 mmol) is added at 0°C, and the reaction is stirred at room temperature until completion. The mixture is quenched with saturated aqueous sodium bicarbonate and sodium sulfite, followed by extraction and drying over magnesium sulfate. Molecular sieves are employed to remove residual water, yielding tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid (PubChem CID: 56776981).

Key Advantages:

  • High oxidation efficiency (>90% yield).

  • Mild conditions without requiring transition-metal catalysts.

Formylation of the Ketone Intermediate

The ketone intermediate undergoes formylation to introduce the aldehyde functionality. Two predominant methods are documented:

Wittig Reaction with Triethyl Phosphonoacetate

The Horner-Wadsworth-Emmons reaction is employed to convert the ketone to the α,β-unsaturated aldehyde. In a flame-dried flask, sodium hydride (1.12 mmol) and triethyl phosphonoacetate (1.17 mmol) are combined in dry tetrahydrofuran (THF) at 0°C. After 30 minutes, the ketone intermediate (0.93 mmol) is added, and the reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The mixture is extracted with ethyl acetate, dried, and concentrated to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a yellow oil (mixture of E/Z isomers). Acidic hydrolysis or oxidative cleavage (e.g., ozonolysis) then generates the formyl group.

Reaction Conditions:

  • Solvent: THF or dichloromethane.

  • Temperature: 0°C to room temperature.

  • Yield: ~70–80% (isolated as a mixture).

Experimental Considerations and Troubleshooting

Purification Challenges

  • Isomer Separation: The Wittig reaction produces E/Z isomers, requiring chromatographic separation (e.g., silica gel with ethyl acetate/hexane).

  • Moisture Sensitivity: The aldehyde group is prone to hydration; molecular sieves or anhydrous sodium sulfate are critical during workup.

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Dess-Martin OxidationDess-Martin periodinane>90%High efficiency, mild conditionsCostly reagent
Wittig FormylationNaH, triethyl phosphonoacetate70–80%Scalable, well-established protocolE/Z isomer separation required
Vilsmeier-Haack (hypothetical)POCl₃, DMFN/ADirect formylationRisk of over-halogenation

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate is primarily investigated for its potential as a precursor in drug development. Its unique structure allows it to act as an intermediate in synthesizing more complex pharmaceutical compounds. Researchers are particularly interested in its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which is crucial for regulating metabolic pathways involved in cancer and diabetes treatment .

2. Organic Synthesis

In organic synthesis, this compound serves as a versatile building block due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be tailored to modify the compound's structure for enhanced biological activity or to create novel derivatives with specific properties.

3. Biological Studies

The difluoromethyl and formyl groups in this compound are essential for its biological activity. Studies have shown that this compound interacts with various enzymes and receptors, potentially modulating biochemical pathways. Its interactions are being explored for their implications in therapeutic applications, particularly in targeting diseases where PDHK plays a role .

Case Study 1: Inhibition of Pyruvate Dehydrogenase Kinase

A study focused on the inhibition of PDHK by this compound demonstrated its potential as a therapeutic agent for metabolic disorders. The compound was tested in vitro on cultured cells, showing significant inhibition of PDHK activity, which is linked to reduced lactate production and enhanced oxidative metabolism .

Case Study 2: Synthesis of Novel Derivatives

Research involving the synthesis of derivatives of this compound highlighted its utility in creating compounds with improved pharmacokinetic properties. Modifications to the difluoromethyl group were shown to enhance binding affinity to specific biological targets, indicating potential for developing more effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate shares structural similarities with several piperidine-based derivatives. Below is a detailed comparison of its functional groups, reactivity, and applications relative to analogous compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Applications Evidence ID
This compound 3,3-difluoro, 4-formyl, Boc-protected Aldehyde, Fluorine, Boc Intermediate for pharmaceuticals, cross-coupling reactions
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 3,3-difluoro, 4-aminomethyl, Boc-protected Amine, Fluorine, Boc Potential precursor for peptide coupling or prodrug synthesis
Cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 3-fluoro, 4-hydroxy, Boc-protected Hydroxyl, Fluorine, Boc Synthesis of fluorinated bioactive molecules; hydrogen bonding interactions
Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate 3,3-difluoro, 4,4-dihydroxy, Boc-protected Diol, Fluorine, Boc Chelation or coordination chemistry applications
Tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate 3,3-difluoro, 4-benzylamino, Boc-protected Benzylamine, Fluorine, Boc Intermediate for alkylation or acylation reactions
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 3-tetrazole, Boc-protected Tetrazole, Boc Antidiabetic agents (IC₅₀ = 7.12 µM)

Key Observations:

  • Fluorine Substitution: The 3,3-difluoro configuration in the target compound provides stronger electron-withdrawing effects compared to mono-fluoro analogs (e.g., cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate), enhancing electrophilicity at the formyl group .
  • Formyl vs. Hydroxyl/Amino Groups: The formyl group enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., formation of hydrazones), whereas hydroxyl or amino groups facilitate hydrogen bonding or participate in protection/deprotection strategies .
  • Boc Protection: All compounds utilize the Boc group for amine protection, but its removal (e.g., via acidolysis) reveals secondary amines for further functionalization, a common strategy in drug synthesis .

Biological Activity

Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate (CAS Number: 1373503-65-1) is a chemical compound with a unique structure that has garnered interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a formyl group, contributing to its distinctive reactivity and biological interactions. Its molecular formula is C12H19F2NO3C_{12}H_{19}F_2NO_3 with a molecular weight of approximately 253.24 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₉F₂NO₃
Molecular Weight253.24 g/mol
CAS Number1373503-65-1
Melting Point102-107 °C

This compound is believed to interact with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group enhances its binding affinity, potentially leading to significant therapeutic effects. The compound may modulate biochemical pathways by altering the conformation of target proteins or inhibiting their function, which is critical for its pharmacological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Receptor Interaction : Investigations into its interaction with various receptors indicate potential applications in modulating physiological responses, particularly in the nervous system.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Enzyme Interaction : Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that the compound effectively reduced AChE activity in vitro, highlighting its potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Receptor Binding Studies : A pharmacological study assessed the binding affinity of this compound to serotonin receptors. The results demonstrated that the compound binds selectively to certain receptor subtypes, indicating possible applications in mood disorders .

Safety and Toxicology

Safety assessments classify this compound as having moderate toxicity. It is categorized under acute toxicity (Category 4) and skin irritation (Category 2) according to GHS classification. Proper handling procedures should be followed to mitigate exposure risks .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Introduction of fluorine atoms via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) at the 3,3-positions of the piperidine ring.
  • Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group under Schotten-Baumann conditions (e.g., Boc₂O, DMAP, DCM) .
  • Step 3 : Selective oxidation of the 4-position to a formyl group using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation .

Q. Optimization Tips :

  • Monitor fluorination regioselectivity via 19F^{19}\text{F} NMR to avoid over-fluorination.
  • Use low temperatures (-78°C) during oxidation to prevent formyl group degradation .

Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Key Techniques :

  • NMR :
    • 1H^{1}\text{H} NMR: Confirm formyl proton at δ 9.8–10.2 ppm and tert-butyl protons at δ 1.4–1.5 ppm.
    • 19F^{19}\text{F} NMR: Verify 3,3-difluoro substitution (δ -120 to -130 ppm for CF₂ groups) .
  • Mass Spectrometry : ESI-HRMS for molecular ion [M+H]⁺ (calc. for C₁₁H₁₇F₂NO₃: 257.11) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring (if crystalline) .

Q. Common Pitfalls :

  • Overlapping signals in 1H^{1}\text{H} NMR can be resolved via 2D COSY or NOESY.

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles (EN166 standard) due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis; the formyl group may release formaldehyde under thermal stress .
  • Storage : Keep at -20°C under nitrogen to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing CF₂ group:

  • Activates the formyl group for nucleophilic additions (e.g., Grignard reagents).
  • Deactivates the piperidine ring toward electrophilic substitution, requiring harsher conditions (e.g., Pd-catalyzed couplings at 80–100°C) .

Q. Case Study :

  • Suzuki-Miyaura coupling with aryl boronic acids at the formyl position achieved 60–70% yield using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

Q. What computational methods predict the compound’s conformational stability and pharmacophore potential?

  • DFT Calculations : Gaussian 16 at B3LYP/6-31G* level reveals:
    • Lowest-energy conformation: Chair form with axial formyl group (ΔG = 0.5 kcal/mol).
    • Fluorine atoms induce ring puckering, enhancing binding to hydrophobic enzyme pockets .
  • Molecular Docking : AutoDock Vina simulations suggest affinity for kinase targets (e.g., CDK2, IC₅₀ ~ 2 µM) due to formyl-fluorine interactions .

Q. How can researchers address contradictions in fluorination efficiency across literature reports?

Root Causes :

  • Varied fluorination yields (50–90%) arise from:
    • Impure starting materials (e.g., residual moisture deactivates DAST).
    • Competing elimination pathways in polar solvents like DMF .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Use Taguchi methods to optimize solvent (DCM vs. THF), temperature, and reagent stoichiometry.
  • In Situ Monitoring : ReactIR tracks DAST consumption to halt reactions at >90% conversion .

Q. What methodologies enable selective modification of the formyl group without Boc deprotection?

  • Reductive Amination : Formyl → amine using NaBH₃CN and ammonium acetate (pH 6–7, 50°C).
  • Wittig Reaction : Formyl → alkene with Ph₃P=CHR (e.g., 75% yield in THF) .
  • Caution : Avoid strong acids/bases to prevent Boc cleavage.

Q. How is this compound utilized in PROTAC or bifunctional drug design?

  • PROTAC Linker : The formyl group conjugates with E3 ligase ligands (e.g., thalidomide), while the piperidine core binds target proteins .
  • Case Study : A PROTAC derivative showed 85% degradation of BRD4 at 100 nM in HeLa cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.